molecular formula C18H17ClN2O3 B3016692 4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol CAS No. 1119223-28-7

4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol

Cat. No.: B3016692
CAS No.: 1119223-28-7
M. Wt: 344.8
InChI Key: RPYAWMYAVNCKJV-UHFFFAOYSA-N
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Description

4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol is a complex organic compound that features a chloropyridine moiety linked to a piperidine ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol typically involves multiple steps, starting with the preparation of the chloropyridine moiety. One common method involves the chlorination of pyridine to form 2-chloropyridine, which is then subjected to further reactions to introduce the carbonyl group at the 4-position . The piperidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the phenol group through additional coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the chloropyridine moiety can produce a variety of substituted pyridines .

Scientific Research Applications

4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring and phenol group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridine derivatives and piperidine-containing molecules, such as:

Uniqueness

4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-11-14(5-8-20-16)18(24)21-9-6-13(7-10-21)17(23)12-1-3-15(22)4-2-12/h1-5,8,11,13,22H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYAWMYAVNCKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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